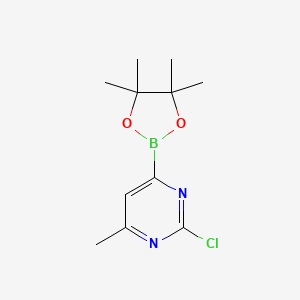

2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a chemical compound that is an important boronic acid derivative . It is often used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It also serves as an intermediate for pharmaceuticals .

Synthesis Analysis

This compound is obtained through a five-step substitution reaction . The synthesis process was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149g/mL at 25°C (lit.) .Scientific Research Applications

Synthesis and Characterization

Compounds with dioxaborolane rings are used as intermediates in chemical synthesis, including pharmaceuticals and materials. For example, the synthesis and characterization of boric acid ester intermediates with benzene rings have been detailed, showcasing their utility in creating complex molecular structures. These compounds undergo a three-step substitution reaction, with their structures confirmed through various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) studies further validate the molecular structures, indicating the rigorous analytical approaches used to understand these compounds (P.-Y. Huang et al., 2021).

Crystallography and Conformational Analysis

The detailed crystallographic and conformational analysis of compounds containing the dioxaborolane moiety helps in understanding the molecular geometry and electronic properties, which are crucial for their reactivity and potential applications. These studies involve single-crystal X-ray diffraction and DFT calculations, providing insights into the compounds' physicochemical properties (Qing-mei Wu et al., 2021).

Application in Drug Development

Isotope-labeled compounds, including those with dioxaborolane groups, are synthesized for use in drug development and biological studies. The synthesis of an HSP90 inhibitor using a dioxaborolane-containing intermediate highlights the application of such compounds in creating pharmaceuticals with isotopic labeling, which is essential for tracing and studying drug metabolism and distribution (Mihaela Plesescu et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCNAIRBEOOLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxaldehyde, [1S-(2-endo,3-exo)]- (9CI)](/img/no-structure.png)

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)

![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)